N-[(2-naphthyloxy)acetyl]alanine
Description
Properties
IUPAC Name |
2-[(2-naphthalen-2-yloxyacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10(15(18)19)16-14(17)9-20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10H,9H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWVWLMGRUMNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Features
The table below highlights key structural differences and biological activities of N-[(2-naphthyloxy)acetyl]alanine and related compounds:
| Compound Name | Structural Features | Biological Activity/Applications | Reference |
|---|---|---|---|
| This compound | 2-naphthyloxy acetyl group on alanine | Hypothesized enzyme inhibition, receptor modulation (predicted from structural analogs) | |
| Metalaxyl-M | Methoxyacetyl group on D-alanine, 2,6-dimethylphenyl | Agrochemical fungicide; high specificity against oomycetes | |
| Benalaxyl | Phenylacetyl group on DL-alanine, 2,6-dimethylphenyl | Fungicide; broad-spectrum activity | |
| N-(3-Chlorophenylacetyl)alanine | 3-Chlorophenylacetyl group on alanine | Intermediate in pharmaceuticals; potential bioactivity under study | |
| N-Acetyl-L-alanine | Simple acetyl group on alanine | Biochemical research; moderate enzyme modulation | |
| N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine | Coumarin-derived acetyl group on alanine | Antibacterial, anticancer (DNA intercalation) |
Key Findings
Agrochemical Derivatives (Metalaxyl-M, Benalaxyl): These fungicides share the N-acylalanine backbone but differ in substituents (methoxyacetyl, phenylacetyl). Their efficacy stems from interactions with fungal RNA polymerase and sterol biosynthesis enzymes. The bulky 2,6-dimethylphenyl group enhances target specificity .
Medicinal Chemistry Analogs :
- The coumarin-derived compound () exhibits DNA intercalation, suggesting that the naphthyloxy group in this compound could similarly target nucleic acids or hydrophobic enzyme pockets.
- N-(3-Chlorophenylacetyl)alanine () highlights how halogenation enhances bioactivity, implying that the naphthyloxy group’s aromaticity might improve binding affinity in therapeutic contexts.
Simpler Acetylated Alanines :
- N-Acetyl-L-alanine () lacks complex substituents, resulting in moderate biological activity. The addition of the 2-naphthyloxy group could significantly enhance specificity and potency due to increased hydrophobicity and steric effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(2-naphthyloxy)acetyl]alanine, and what key reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves coupling (2-naphthyloxy)acetic acid with alanine using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like chloroform or DMF. Activation of the carboxylic acid group is essential to facilitate amide bond formation. For example, reaction conditions may include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with HOBt as a coupling agent, stirred at 23°C for 48–96 hours under nitrogen . Post-synthesis, purification via column chromatography or recrystallization ensures high purity.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the naphthyloxy group (δ 7.2–8.3 ppm for aromatic protons) and the acetyl-alanine backbone (δ 1.3–1.5 ppm for methyl groups, δ 4.1–4.5 ppm for α-protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) validates purity (>95%) and identifies byproducts.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]⁺ = calculated for C₁₅H₁₅NO₄: 273.3 g/mol) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities against target enzymes (e.g., amino acid-metabolizing enzymes) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify the naphthyloxy or acetyl groups and evaluate changes in inhibitory potency. For example, replacing the naphthyl group with phenyl or indole moieties can clarify steric/electronic contributions .
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes and identify key residues for mutagenesis validation .
Q. How does the stereochemistry of the alanine moiety influence the biological interactions of this compound, and what methods validate enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases to separate D- and L-enantiomers .
- Optical Rotation : Polarimetry (e.g., [α]D²⁵) distinguishes enantiomers; L-alanine derivatives typically exhibit positive rotation.
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly for novel analogs .
Q. What in vitro models are appropriate for evaluating the enzyme inhibitory potential of this compound, considering its structural analogs?
- Methodological Answer :
- Enzyme Kinetics : Use purified enzymes (e.g., alanine transaminase or decarboxylase) to measure IC₅₀ values via spectrophotometric assays (e.g., NADH depletion for dehydrogenase-linked reactions) .
- Cell-Based Assays : Test cytotoxicity and metabolic inhibition in HEK293 or HepG2 cells using ATP-luminescence or MTT viability assays. Dose-response curves (1–100 µM) identify non-toxic bioactive concentrations .
Q. How can researchers optimize solid-phase synthesis protocols for incorporating this compound into peptide chains without side reactions?
- Methodological Answer :
- Protecting Group Strategy : Use Fmoc-protected alanine (e.g., N-Fmoc-3-(2-naphthyl)-L-alanine) to prevent undesired reactions during peptide elongation. Deprotect with 20% piperidine in DMF .
- Coupling Conditions : Activate the carboxylic acid with HBTU/Oxyma Pure in DMF for 1 hour at room temperature. Monitor coupling efficiency via Kaiser test .
- Cleavage/Deprotection : Treat with TFA:water:triisopropylsilane (95:2.5:2.5) for 2 hours to release the peptide while preserving the naphthyloxy group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
